Cas no 41784-08-1 (4'-Aminoacetophenone Hydrochloride)

4'-Aminoacetophenone Hydrochloride structure
41784-08-1 structure
Product Name:4'-Aminoacetophenone Hydrochloride
CAS No:41784-08-1
MF:C8H10ClNO
MW:171.624101161957
MDL:MFCD00060232
CID:820857
PubChem ID:87561909
Update Time:2025-11-02

4'-Aminoacetophenone Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4’-Aminoacetophenone hydrochloride
    • 4'-Aminoacetophenone Hydrochloride
    • 1-(4-aminophenyl)ethanone,hydrochloride
    • 4'-AMINOACETOPHENONE HYDROCHLORIDE (P-)
    • 1-(4-aminophenyl)ethanone hydrochloride
    • p-aminoacetophenon hydrochloride
    • p-aminoacetophenone hydrochloride
    • 4'-AminoacetophenoneHydrochloride
    • LCYIZBVMHJGJGP-UHFFFAOYSA-N
    • 1-(4-aminophenyl)ethan-1-one hydrochloride
    • A0252
    • A825657
    • 1-(4-Aminophenyl)ethanone hydrochloride, AldrichCPR
    • 1-(4-Aminophenyl)eth
    • 4'-Aminoacetophenone HCl
    • SCHEMBL4289450
    • CS-0327393
    • 1-(4-aminophenyl)ethanonehydrochloride
    • DTXSID60633030
    • DB-050805
    • 1-(4-aminophenyl)ethanone;hydrochloride
    • AKOS025295311
    • MFCD00060232
    • 41784-08-1
    • 1-(4-Aminophenyl)ethan-1-one--hydrogen chloride (1/1)
    • D88235
    • AS-64088
    • 4-AMINOACETOPHENONE HYDROCHLORIDE
    • MDL: MFCD00060232
    • Inchi: 1S/C8H9NO.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-5H,9H2,1H3;1H
    • InChI Key: LCYIZBVMHJGJGP-UHFFFAOYSA-N
    • SMILES: Cl.O=C(C)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 171.04500
  • Monoisotopic Mass: 171.0450916g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 125
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 7
  • XLogP3: nothing
  • Topological Polar Surface Area: 43.1

Experimental Properties

  • Water Partition Coefficient: almost transparency
  • PSA: 43.09000
  • LogP: 2.85460
  • Merck: 413

4'-Aminoacetophenone Hydrochloride Security Information

4'-Aminoacetophenone Hydrochloride Customs Data

  • HS CODE:2922399090
  • Customs Data:

    China Customs Code:

    2922399090

    Overview:

    2922399090 Other amino aldehydes\Amino ketones and their salts(Including aminoquinone and its salts,Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922399090 other amino-aldehydes, amino-ketones and amino-quinones, other than those containing more than one kind of oxygen function; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4'-Aminoacetophenone Hydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0252-25g
4'-Aminoacetophenone Hydrochloride
41784-08-1 98.0%(LC&T)
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¥640.0 2022-05-30
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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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abcr
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€199.60 2023-07-20
eNovation Chemicals LLC
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Alichem
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4'-Aminoacetophenone Hydrochloride Production Method

Additional information on 4'-Aminoacetophenone Hydrochloride

Comprehensive Guide to 4'-Aminoacetophenone Hydrochloride (CAS No. 41784-08-1): Properties, Applications, and Industry Insights

4'-Aminoacetophenone Hydrochloride (CAS No. 41784-08-1) is a specialized organic compound widely recognized for its role in pharmaceutical synthesis and biochemical research. This white to off-white crystalline powder, with the molecular formula C8H9NO·HCl, is a hydrochloride salt derivative of 4'-Aminoacetophenone. Its unique chemical structure, featuring an acetyl group and an amino group on the benzene ring, makes it a versatile intermediate in organic reactions such as reductive amination and heterocyclic compound synthesis.

In recent years, the demand for high-purity 4'-Aminoacetophenone Hydrochloride has surged due to its applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) and photoresist materials for semiconductor manufacturing. Researchers frequently search for "CAS 41784-08-1 solubility" or "4'-Aminoacetophenone HCl synthesis method," reflecting growing interest in its physicochemical properties. The compound exhibits moderate solubility in water (≈50 mg/mL at 25°C) and ethanol, with a melting point range of 245-250°C (dec.), making it suitable for controlled reactions under mild conditions.

The pharmaceutical industry values 4'-Aminoacetophenone Hydrochloride as a precursor for chiral auxiliaries and API intermediates. Its aminoacetophenone moiety serves as a building block for compounds targeting neurological disorders, aligning with current trends in central nervous system (CNS) drug discovery. Analytical techniques like HPLC purity testing (typically ≥98%) and FT-IR spectroscopy are critical for quality control, addressing common queries about "how to analyze 4'-Aminoacetophenone Hydrochloride purity."

From an environmental perspective, 41784-08-1 demonstrates better biodegradability compared to halogenated analogs, responding to the industry's shift toward green chemistry principles. Storage recommendations (2-8°C in airtight containers) and handling precautions (use of PPE equipment) are frequently searched topics, emphasizing safety in laboratory settings. The compound's stability under nitrogen atmosphere makes it preferable for large-scale pharmaceutical production.

Emerging applications include its use in advanced material science, particularly in designing UV-absorbing polymers and liquid crystal displays (LCDs). Patent analyses reveal increasing utilization in optoelectronic materials, correlating with the global push for energy-efficient technologies. Researchers often investigate "4'-Aminoacetophenone HCl cross-coupling reactions" for creating novel conjugated systems, demonstrating its expanding role beyond traditional medicinal chemistry.

Market analyses indicate steady growth for CAS 41784-08-1, driven by Asia-Pacific pharmaceutical manufacturing hubs. Regulatory compliance (meeting USP/EP standards) and supply chain transparency remain key purchase considerations. The compound's compatibility with continuous flow chemistry systems addresses modern demands for process intensification, while its low ecotoxicity profile aligns with REACH regulations.

In academic circles, 4'-Aminoacetophenone Hydrochloride serves as a model substrate for teaching electrophilic aromatic substitution mechanisms and salt formation techniques. Its crystalline properties facilitate X-ray diffraction studies of molecular packing, making it valuable for crystallography education. Recent publications highlight innovative uses in metal-organic frameworks (MOFs) construction, showcasing interdisciplinary potential.

Quality benchmarks for 41784-08-1 include limits on heavy metal contaminants (<10 ppm) and residual solvents (per ICH Q3C guidelines). Analytical certificates typically provide NMR spectral data (¹H and ¹³C) and mass spectrometry confirmation, addressing the need for "4'-Aminoacetophenone HCl characterization methods" in peer-reviewed research. The compound's chromatographic behavior (retention time ≈6.2 min in reverse-phase HPLC) aids in method development.

Future research directions explore nanocatalyzed modifications of 4'-Aminoacetophenone Hydrochloride for sustainable chemistry applications. Its potential in bioorthogonal chemistry and proteolysis-targeting chimeras (PROTACs) represents cutting-edge therapeutic strategies. As synthetic methodologies evolve, this compound continues to bridge traditional organic chemistry with contemporary materials science and drug development paradigms.

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